3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898782-92-8
Cat. No.: VC3872875
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898782-92-8 |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate |
| Standard InChI | InChI=1S/C22H26N2O3/c1-3-27-22(26)18-9-6-8-17(15-18)21(25)20-10-5-4-7-19(20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 |
| Standard InChI Key | HFOPEOMCHVEDKW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Introduction
3'-Carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the benzophenone family. This compound is characterized by the presence of a carboethoxy group and a 4-methylpiperazinomethyl moiety attached to the benzophenone core. The molecular weight of this compound is approximately 366.5 g/mol, with an exact mass of 366.19434270 .
Synthesis and Preparation
The synthesis of 3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar benzophenone derivatives are often prepared through reactions involving Friedel-Crafts acylation, followed by nucleophilic substitution reactions to introduce the piperazinomethyl group.
Synthesis Steps
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Starting Materials: The synthesis begins with benzophenone derivatives and appropriate reagents for introducing the carboethoxy and 4-methylpiperazinomethyl groups.
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Reaction Conditions: Conditions may include the use of organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with catalysts such as aluminum chloride for Friedel-Crafts reactions.
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Purification: The final product is purified using techniques such as column chromatography.
Potential Applications
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Pharmaceuticals: The presence of a piperazinomethyl group suggests potential interactions with biological targets, which could be beneficial in drug development.
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Materials Science: Benzophenone derivatives are used in photochemistry and as UV stabilizers.
Safety and Handling
Handling 3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone requires standard laboratory precautions, including the use of protective gloves, goggles, and working in a well-ventilated area. Safety data sheets (SDS) provide detailed information on handling and disposal procedures .
Safety Precautions
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Protective Equipment: Gloves, goggles.
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Ventilation: Work in a well-ventilated area.
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Disposal: Follow local regulations for chemical waste disposal.
Future Research Directions
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Biological Activity Studies: Investigate the compound's effects on cell lines and potential therapeutic targets.
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Synthetic Method Optimization: Develop more efficient synthesis protocols to improve yield and purity.
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Materials Science Applications: Explore its use as a UV stabilizer or in photochemical reactions.
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